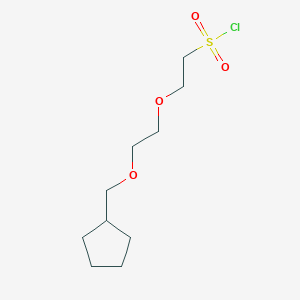
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the indazole ring and the acetic acid moiety adds to its versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like sodium carbonate.
Indazole Formation: The next step involves the formation of the indazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Acetic Acid Addition: The final step involves the introduction of the acetic acid moiety. This can be done through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or the indazole ring.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid moiety or the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound can serve as potential therapeutic agents. They can be used in drug development for targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
作用機序
The mechanism of action of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The indazole ring and acetic acid moiety do not significantly interfere with this process but may contribute to the overall stability and solubility of the compound.
類似化合物との比較
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid apart from similar compounds is the presence of the indazole ring. This ring structure can provide additional stability and may offer unique reactivity compared to other Fmoc-protected compounds. Additionally, the tetrahydroindazole moiety can introduce different steric and electronic effects, potentially influencing the overall reactivity and properties of the compound.
特性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydroindazol-2-yl]acetic acid |
InChI |
InChI=1S/C24H23N3O4/c28-22(29)13-27-12-15-6-5-11-21(23(15)26-27)25-24(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,12,20-21H,5-6,11,13-14H2,(H,25,30)(H,28,29) |
InChIキー |
TUXGTOQDFYAQHK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NN(C=C2C1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


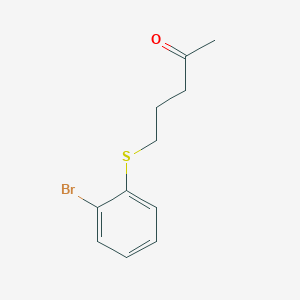
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
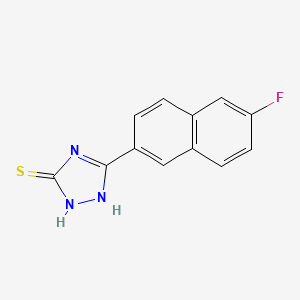

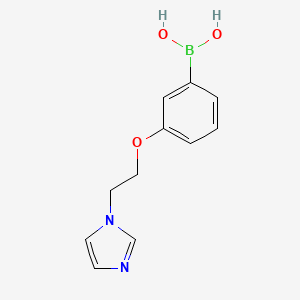
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)

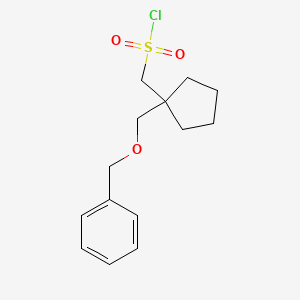
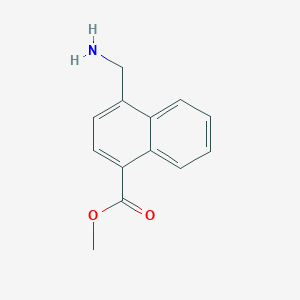
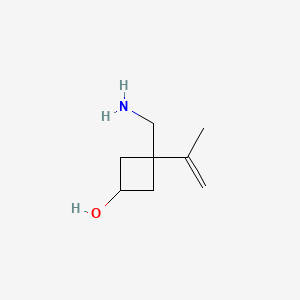
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
